3-Chloro-2,4,5-trifluorobenzoyl chloride CAS number 101513-78-4
3-Chloro-2,4,5-trifluorobenzoyl chloride CAS number 101513-78-4
An In-depth Technical Guide to 3-Chloro-2,4,5-trifluorobenzoyl chloride (CAS: 101513-78-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-2,4,5-trifluorobenzoyl chloride is a halogenated aromatic acyl chloride that serves as a crucial reactive intermediate in organic synthesis. Its highly substituted and electron-deficient phenyl ring, combined with the reactive acyl chloride moiety, makes it a valuable building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, its applications in drug discovery, and essential safety information. It is particularly noted for its use as a building block for protein degraders and as a bulk drug intermediate.[1][2]
Physicochemical Properties
The fundamental physicochemical properties of 3-Chloro-2,4,5-trifluorobenzoyl chloride are summarized below. These characteristics are essential for its handling, reaction setup, and purification.
| Property | Value | Reference(s) |
| CAS Number | 101513-78-4 | [1][2][3] |
| Molecular Formula | C₇HCl₂F₃O | [1][2][3] |
| Molecular Weight | 228.98 g/mol | [2] |
| Boiling Point | 88 °C (at 19 Torr) | [2][4] |
| Density | 1.630 g/cm³ (Predicted) | [2] |
| Refractive Index | 1.501 | [2] |
| Vapor Pressure | 0.246 mmHg (at 25°C) | [2] |
| Flash Point | 78.3 °C | [2] |
| Purity | ≥95% | [1] |
| Synonyms | 3-Chloro-2,4,5-trifluorobenzoic acid chloride | [2] |
Synthesis and Experimental Protocols
Acyl chlorides such as 3-Chloro-2,4,5-trifluorobenzoyl chloride are most commonly synthesized by the chlorination of the corresponding carboxylic acid, in this case, 3-Chloro-2,4,5-trifluorobenzoic acid (CAS 101513-77-3)[5]. Common chlorinating agents include thionyl chloride (SOCl₂), oxalyl chloride, and phosgene derivatives.[6] Triphosgene [bis(trichloromethyl)carbonate], a solid and safer alternative to gaseous phosgene, is often used under mild conditions to achieve high yields.[6][7]
Representative Experimental Protocol
The following protocol is adapted from a documented procedure for the synthesis of the structurally analogous compound, 2,3,4,5-tetrafluorobenzoyl chloride, and serves as a representative method.[6]
Reaction: Chlorination of 3-Chloro-2,4,5-trifluorobenzoic acid using Triphosgene.
Materials:
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3-Chloro-2,4,5-trifluorobenzoic acid
-
Triphosgene (BTC)
-
N,N-dimethylformamide (DMF, catalytic amount)
-
Anhydrous 1,2-dichloroethane (or other suitable inert solvent)
-
Nitrogen gas supply
Procedure:
-
A multi-necked, round-bottomed flask is equipped with a mechanical stirrer, condenser, nitrogen inlet, and thermometer.
-
The system is flushed with dry nitrogen. Triphosgene (0.35 - 0.40 molar equivalents relative to the carboxylic acid) is charged into the flask along with the anhydrous solvent (e.g., 1,2-dichloroethane).[6]
-
The mixture is heated to a moderate temperature (e.g., 80 °C).[6]
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A solution of 3-Chloro-2,4,5-trifluorobenzoic acid (1.0 molar equivalent) and a catalytic amount of DMF (e.g., 5 mol % of the acid) in the same anhydrous solvent is prepared.[6][7]
-
This solution is added dropwise to the heated triphosgene mixture over a period of approximately 1 hour.[6]
-
After the addition is complete, the reaction mixture is stirred at the same temperature for an additional 2-4 hours, or until the reaction is complete (monitored by GC or TLC).[6]
-
Upon completion, the reaction mixture is cooled. The product, 3-Chloro-2,4,5-trifluorobenzoyl chloride, can then be isolated from the solvent, typically via vacuum distillation.
Caption: Synthesis of the target compound from its carboxylic acid precursor.
Applications in Research and Drug Development
3-Chloro-2,4,5-trifluorobenzoyl chloride is a versatile chemical intermediate primarily used in acylation reactions. Its significance in the pharmaceutical and life sciences sectors is growing.
-
Intermediate for Active Pharmaceutical Ingredients (APIs): As a "Bulk Drug Intermediate," this compound is used in the multi-step synthesis of various drug candidates.[2] Halogenated aromatic moieties are prevalent in modern pharmaceuticals, often enhancing metabolic stability, binding affinity, or cell permeability.[8][9]
-
Protein Degrader Building Block: The compound is explicitly categorized as a building block for protein degraders.[1] This suggests its use in synthesizing molecules for targeted protein degradation (TPD), such as PROTACs (Proteolysis-Targeting Chimeras), which are a major focus in modern drug discovery. The benzoyl group can serve as a linker component or part of the ligand that binds to the target protein or E3 ligase.
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Amide Bond Formation: The primary reaction of 3-Chloro-2,4,5-trifluorobenzoyl chloride is the acylation of nucleophiles, particularly amines, to form robust amide bonds. This is one of the most common bond-forming reactions in medicinal chemistry.
Caption: General workflow for utilizing the acyl chloride in synthesis.
Structure and Reactivity
The reactivity of 3-Chloro-2,4,5-trifluorobenzoyl chloride is governed by its functional groups. The electron-withdrawing effects of the three fluorine atoms and the chlorine atom on the aromatic ring make the carbonyl carbon highly electrophilic. This enhances its susceptibility to nucleophilic attack, making it a more potent acylating agent than non-halogenated benzoyl chlorides. The acyl chloride itself is an excellent leaving group, facilitating the reaction.
Caption: Relationship between chemical structure and reactivity.
Safety and Handling
Disclaimer: The following data is based on safety information for structurally similar compounds, such as 2,4,5-Trifluorobenzoyl chloride[10][11]. The specific Safety Data Sheet (SDS) for CAS 101513-78-4 must be consulted prior to handling. Acyl chlorides are generally hazardous materials.
| Hazard Type | GHS Classification and Precaution | Reference(s) |
| Corrosivity | H314: Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. Handle only in a well-ventilated fume hood. | [10][11] |
| Sensitization | H317: May cause an allergic skin reaction. Avoid repeated skin contact. Contaminated work clothing should not be allowed out of the workplace. | [10][11] |
| Reactivity | Reacts with water and moisture. Keep container tightly closed in a dry place. Incompatible with strong bases, strong oxidizing agents, and alcohols. | [10] |
| Handling | Use only non-sparking tools and take precautionary measures against static discharge. Do not breathe dust, fume, gas, mist, vapors, or spray. | [10][12] |
| Storage | Store in a cool, dry, well-ventilated place away from incompatible materials. Store locked up in a corrosives-compatible container. | [10][12] |
References
- 1. calpaclab.com [calpaclab.com]
- 2. echemi.com [echemi.com]
- 3. 3-Chloro-2,4,5-trifluorobenzoyl chloride - Amerigo Scientific [amerigoscientific.com]
- 4. 101513-78-4 | CAS DataBase [m.chemicalbook.com]
- 5. SDS of 3-Chloro-2,4,5-trifluorobenzoic acid, Safety Data Sheets, CAS 101513-77-3 - chemBlink [ww.chemblink.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. 2,4,5-Trifluorobenzoyl chloride | C7H2ClF3O | CID 145164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
